molecular formula C10H18O4S B13602887 3,3'-Sulfanediylbis(2,2-dimethylpropanoic acid) CAS No. 21153-31-1

3,3'-Sulfanediylbis(2,2-dimethylpropanoic acid)

Cat. No.: B13602887
CAS No.: 21153-31-1
M. Wt: 234.31 g/mol
InChI Key: LPMOTCHEBQYNQI-UHFFFAOYSA-N
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Description

3,3’-Sulfanediylbis(2,2-dimethylpropanoic acid) is an organic compound with the molecular formula C10H18O4S It is characterized by the presence of two carboxylic acid groups and a sulfide linkage between two 2,2-dimethylpropanoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Sulfanediylbis(2,2-dimethylpropanoic acid) typically involves the reaction of 2,2-dimethylpropanoic acid derivatives with sulfur-containing reagents. One common method is the reaction of 2,2-dimethylpropanoic acid with sulfur dichloride (SCl2) under controlled conditions to form the desired sulfide linkage. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of 3,3’-Sulfanediylbis(2,2-dimethylpropanoic acid) may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3,3’-Sulfanediylbis(2,2-dimethylpropanoic acid) can undergo several types of chemical reactions, including:

    Oxidation: The sulfide linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The carboxylic acid groups can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alcohols (for esterification), amines (for amidation), thionyl chloride (for conversion to acid chlorides)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Esters, amides, acid chlorides

Scientific Research Applications

3,3’-Sulfanediylbis(2,2-dimethylpropanoic acid) has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly those containing sulfide or sulfone linkages.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 3,3’-Sulfanediylbis(2,2-dimethylpropanoic acid) depends on its specific application. In biochemical contexts, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfide linkage and carboxylic acid groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

3,3’-Sulfanediylbis(2,2-dimethylpropanoic acid) can be compared with other similar compounds, such as:

    3,3’-Sulfanediylbis(2-methylpropanoic acid): Similar structure but with a methyl group instead of a dimethyl group, leading to different steric and electronic properties.

    3,3’-Sulfanediylbis(2,2-dimethylbutanoic acid): Contains an additional carbon in the backbone, affecting its reactivity and applications.

    3,3’-Oxidanediylbis(2,2-dimethylpropanoic acid): Contains an oxygen linkage instead of a sulfur linkage, resulting in different chemical and biological properties.

Properties

CAS No.

21153-31-1

Molecular Formula

C10H18O4S

Molecular Weight

234.31 g/mol

IUPAC Name

3-(2-carboxy-2-methylpropyl)sulfanyl-2,2-dimethylpropanoic acid

InChI

InChI=1S/C10H18O4S/c1-9(2,7(11)12)5-15-6-10(3,4)8(13)14/h5-6H2,1-4H3,(H,11,12)(H,13,14)

InChI Key

LPMOTCHEBQYNQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CSCC(C)(C)C(=O)O)C(=O)O

Origin of Product

United States

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